
Dehydrosafynol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrosafynol is a long-chain fatty alcohol.
Applications De Recherche Scientifique
Catalytic Dehydrogenation in Chemical Processes
Research on catalytic dehydrogenation, such as that conducted by Sattler et al. (2014), has demonstrated the significance of metals and metal oxides in the dehydrogenation of light alkanes. This process is vital for producing light olefins, a key component in various industrial applications. The study provides insights into the materials used for catalysis, discussing factors like active sites, support, promoters, reaction feed impact, and catalyst performance and lifetime (Sattler et al., 2014).
Synthesis and Applications in Organic Chemistry
Dehydroamino acids, closely related to dehydrosafynol, are crucial in organic synthesis and are frequently found in natural products and biologically active compounds. Bonauer et al. (2006) reviewed the synthesis, reactions, and applications of acyclic and cyclic α,β-dehydroamino acids, α,β-dehydroamino esters, and protected α,β-dehydroamino acids since 1999, highlighting their versatility as intermediates (Bonauer et al., 2006).
Advancements in Photocatalytic Degradation
The study by Sakthivel et al. (2003) explored the photocatalytic activity of ZnO and TiO2 in degrading azo dyes, using solar light as the energy source. This research is relevant for understanding the efficiency of photocatalytic degradation processes in environmental applications (Sakthivel et al., 2003).
Superhydrophobic Coatings Development
Research by Young et al. (2017) focused on the tribological behavior and wettability of spray-coated superhydrophobic coatings on aluminum. These coatings mimic natural surfaces like lotus leaves and have numerous applications, including reducing ice and snow accretion on power lines and aircraft (Young et al., 2017).
Post-Translational Modification of Therapeutic Peptides
Kluskens et al. (2005) investigated the post-translational modification of therapeutic peptides by NisB, the dehydratase of the lantibiotic nisin. This modification plays a crucial role in the activity and receptor specificity of biologically active peptides and enhances their biostability and resistance against proteolytic degradation (Kluskens et al., 2005).
Propriétés
Numéro CAS |
1540-85-8 |
|---|---|
Formule moléculaire |
C13H10O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(E,2R)-tridec-11-en-3,5,7,9-tetrayne-1,2-diol |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,13-15H,12H2,1H3/b3-2+/t13-/m1/s1 |
Clé InChI |
CZFQZIRMRQWYEB-YWVDXFKGSA-N |
SMILES isomérique |
C/C=C/C#CC#CC#CC#C[C@H](CO)O |
SMILES |
CC=CC#CC#CC#CC#CC(CO)O |
SMILES canonique |
CC=CC#CC#CC#CC#CC(CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



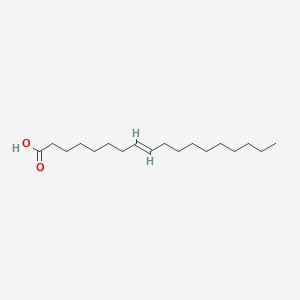
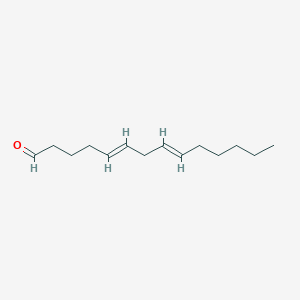
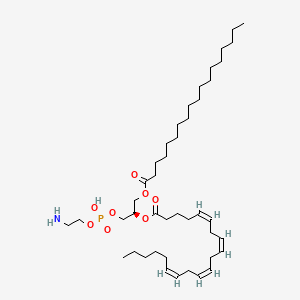
![8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1240323.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)
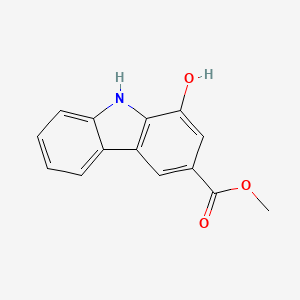



![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
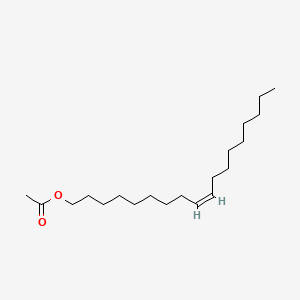

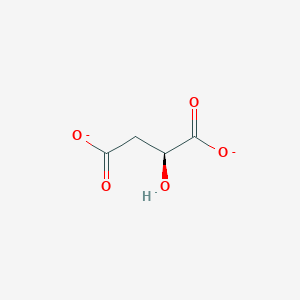
![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)